molecular formula C14H15FO3 B1323851 trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-79-5

trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323851
CAS No.: 733742-79-5
M. Wt: 250.26 g/mol
InChI Key: YJIFMHRCDUOGST-VXGBXAGGSA-N
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Description

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexanecarboxylic acids.

Preparation Methods

The synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with 3-fluorobenzoyl chloride in the presence of a base to form the intermediate product, which is then subjected to further reactions to yield the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds such as:

    Trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    Trans-2-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    Trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions with biological targets .

Biological Activity

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol. Its structure features a cyclohexane ring substituted with a carboxylic acid group and a 3-fluorobenzoyl group, which contributes to its unique reactivity and biological activity .

The mechanism of action for this compound involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets can vary based on the context of its application, particularly in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : There is evidence that it can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below is a summary of key findings:

StudyFocusFindings
SAR AnalysisIdentified structure-activity relationships indicating that modifications to the cyclohexylcarboxamide moiety influence binding affinity and activity against T. cruzi.
Receptor ModulationDemonstrated activity at α7 nicotinic acetylcholine receptors (nAChRs), with potential implications for neurological disorders.
Enzyme InteractionHighlighted the compound's ability to inhibit key enzymes involved in metabolic pathways, suggesting therapeutic applications in metabolic diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the acylation of cyclohexanecarboxylic acid with 3-fluorobenzoyl chloride. Its derivatives can be synthesized by modifying the carboxylic acid or fluorobenzoyl groups to enhance biological activity or alter pharmacokinetic properties .

Properties

IUPAC Name

(1R,2R)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIFMHRCDUOGST-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641364
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-79-5
Record name rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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